N-(1-benzylpiperidin-3-yl)-2-oxopiperidine-4-carboxamide
Description
N-(1-benzylpiperidin-3-yl)-2-oxopiperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry
Properties
IUPAC Name |
N-(1-benzylpiperidin-3-yl)-2-oxopiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c22-17-11-15(8-9-19-17)18(23)20-16-7-4-10-21(13-16)12-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYJHIFYYHPWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)C3CCNC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-3-yl)-2-oxopiperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including reductive amination of aldehydes or ketones with amines, followed by reduction of the imine intermediate.
Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with a piperidine derivative.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled reaction temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-3-yl)-2-oxopiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(1-benzylpiperidin-3-yl)-2-oxopiperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a neuroprotective agent.
Industrial Applications: It is explored for its use in the synthesis of other piperidine derivatives with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-3-yl)-2-oxopiperidine-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, a neurotransmitter.
Molecular Pathways: The compound may interact with other molecular pathways involved in neurodegeneration and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
N-(1-benzylpiperidin-3-yl)-2-oxopiperidine-4-carboxamide can be compared with other piperidine derivatives:
N-((1-benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl)naphthalene-2-sulfonamide: This compound is also a potent inhibitor of butyrylcholinesterase and has similar neuroprotective properties.
DL0410 Derivatives: These compounds contain biphenyl and piperidine skeletons and are studied for their inhibitory activities towards acetylcholinesterase and butyrylcholinesterase.
Piperidine-4-yl Benzamide Compounds: These compounds are investigated for their anticancer properties and show structure-activity relationships with various substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
